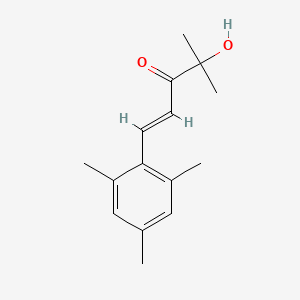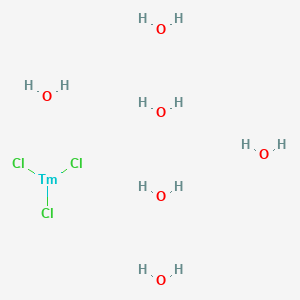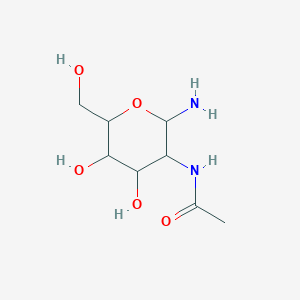![molecular formula C11H10O2 B12061842 Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione is a polycyclic cage compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.1959 . This compound is known for its unique structure, which includes five interconnected rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione involves multiple steps, often starting with the preparation of the polycyclic framework. One common method includes the use of sulphated zirconia and hydrotalcite as catalysts in microwave-assisted reactions under solvent-free conditions . The reaction typically involves the protection and deprotection of reactive centers to achieve the desired product with high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the use of efficient catalysts and microwave-assisted reactions suggests potential scalability for industrial applications. The use of solvent-free conditions also aligns with green chemistry principles, making it an attractive option for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include p-toluenesulfonic acid for protection-deprotection reactions and cyanosilylation reagents for functionalization . The reactions are often carried out under controlled temperatures and solvent-free conditions to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanosilylation reactions can produce cyanosilylated derivatives, while oxidation reactions can yield various oxidized forms of the compound.
Applications De Recherche Scientifique
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying polycyclic cage structures and their reactivity.
Biology: Investigated for its potential neuroprotective properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Mécanisme D'action
The mechanism of action of Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione involves its interaction with molecular targets through its unique polycyclic structure. The compound can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with multiple biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane: Similar structure but lacks the dione functional groups.
Hexahydro-1,2,4-ethanylylidene-1H-cyclobuta[cd]pentalene-5,7(1aH)-dione: Another polycyclic compound with a different arrangement of rings.
Uniqueness
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione is unique due to its specific arrangement of five interconnected rings and the presence of dione functional groups. This structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific investigations.
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(1R,2S,3S,5R,6R,7R,9R,10R)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione |
InChI |
InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2/t2-,3+,4-,5+,6-,7-,8-,9-/m1/s1 |
Clé InChI |
WTUFOKOJVXNYTJ-MFAOOUEMSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H]3[C@@H]4[C@H]1[C@@H]5[C@@H]2C(=O)[C@H]3[C@@H]4C5=O |
SMILES canonique |
C1C2C3C4C1C5C2C(=O)C3C4C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


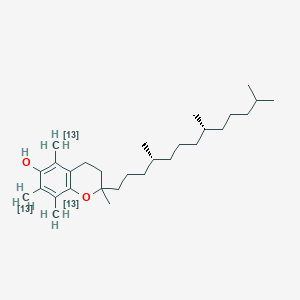
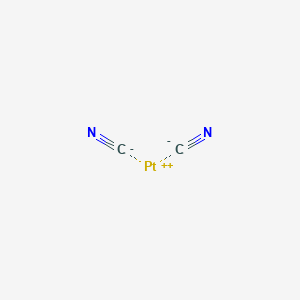
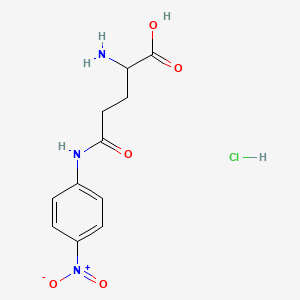




![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
